molecular formula C31H28N2O5 B11957578 Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 522592-21-8

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11957578
CAS No.: 522592-21-8
M. Wt: 508.6 g/mol
InChI Key: ZRALUZXKZLCOHU-UHFFFAOYSA-N
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Description

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused with a phenanthroline moiety. This compound is known for its significant helical distortion, which has been confirmed through X-ray analysis . The molecular formula of this compound is C31H28N2O5, and it has a molecular weight of 508.579 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common method includes the 3+2 dipolar cycloaddition of N-substituted 1,10-phenanthrolin-1-ium ylides with substituted acetylenes or alkenes . The reaction conditions often involve the use of solvents such as dichloromethane and acetonitrile, with the reaction mixture being subjected to slow evaporation to obtain single crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure and extended π-conjugation allow it to intercalate with DNA base pairs, disrupting normal cellular processes . Additionally, its ability to chelate metal ions can inhibit metalloenzymes, affecting various biochemical pathways .

Properties

CAS No.

522592-21-8

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

dipropan-2-yl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C31H28N2O5/c1-17(2)37-30(35)24-23-15-14-21-13-12-20-7-6-16-32-26(20)27(21)33(23)28(25(24)31(36)38-18(3)4)29(34)22-10-8-19(5)9-11-22/h6-18H,1-5H3

InChI Key

ZRALUZXKZLCOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=CC5=C4N=CC=C5)C=C3)C(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

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